3,4-Dichloro-5-(neopentyloxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(neopentyloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(neopentyloxy)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3,4-Dichloro-5-(neopentyloxy)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridazine: A precursor in the synthesis of 3,4-Dichloro-5-(neopentyloxy)pyridazine.
5-(Neopentyloxy)pyridazine: A related compound with similar structural features.
Pyridazine Derivatives: Various derivatives of pyridazine with different substituents and functional groups.
Uniqueness
This compound is unique due to the presence of both chlorine and neopentyloxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological and chemical activities .
Properties
CAS No. |
1346698-08-5 |
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Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3,4-dichloro-5-(2,2-dimethylpropoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-9(2,3)5-14-6-4-12-13-8(11)7(6)10/h4H,5H2,1-3H3 |
InChI Key |
WQCYYAWEDRSDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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